molecular formula C24H20ClN3O2S B2569053 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422273-37-8

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2569053
CAS No.: 422273-37-8
M. Wt: 449.95
InChI Key: HWUILDOQRMKKJH-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
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Biological Activity

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of tetrahydroquinazoline derivatives. Its unique structure, which includes a quinazoline core and a thioxo group, suggests potential for diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN3O2SC_{24}H_{20}ClN_3O_2S. The presence of the carboxamide group enhances its solubility and reactivity in biological systems. The structural features contribute to its interactions with various biological targets.

Property Value
Molecular FormulaC24H20ClN3O2S
Molecular Weight445.94 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects on various enzymes linked to cancer progression.
  • Receptor Modulation : Interaction studies have shown binding affinities with receptors involved in cellular signaling pathways, indicating potential roles in modulating physiological responses.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

In addition to anticancer activity, this compound has shown antimicrobial properties against a range of pathogens. In vitro tests revealed significant inhibition of bacterial growth.

Case Studies

  • Study on Cancer Cell Lines : A recent investigation assessed the effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
    Cell Line IC50 (µM)
    MCF-715
    HeLa25
  • Antimicrobial Testing : Another study evaluated its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

Properties

CAS No.

422273-37-8

Molecular Formula

C24H20ClN3O2S

Molecular Weight

449.95

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31)

InChI Key

HWUILDOQRMKKJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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